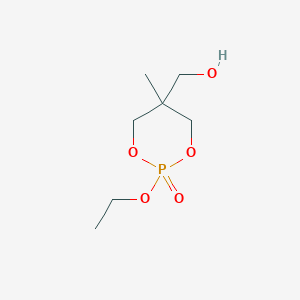
3-Fluoroisatoic anhydride
Overview
Description
Preparation Methods
The synthesis of MK-5172 involves several key steps, including the regioselective nucleophilic aromatic substitution reaction of dichloroquinoxaline with a prolinol derivative, followed by the construction of an 18-membered macrocycle using macrolactamization . The medicinal chemistry route to MK-5172 is based on a ring-closing metathesis strategy . The synthesis involves the use of various reagents and conditions, such as dichloroquinoxaline, prolinol derivative, 1,8-diazabicyclo[5.4.0]undec-7-ene as the base, and polar solvents like dimethyl sulfoxide, N-methyl-2-pyrrolidone, or dimethylacetamide .
Chemical Reactions Analysis
MK-5172 undergoes several types of chemical reactions, including nucleophilic aromatic substitution, macrolactamization, and Sonogashira coupling . Common reagents used in these reactions include dichloroquinoxaline, prolinol derivative, 1,8-diazabicyclo[5.4.0]undec-7-ene, and palladium acetate . The major products formed from these reactions include the 18-membered macrocycle and the final MK-5172 compound .
Scientific Research Applications
MK-5172 has been extensively studied for its potential therapeutic applications in treating chronic hepatitis C virus infection . It has shown subnanomolar activity against a broad enzyme panel encompassing major hepatitis C virus genotypes and variants resistant to earlier protease inhibitors . In preclinical studies, MK-5172 demonstrated good plasma and liver exposures, with 24-hour liver levels suggestive of once-daily dosing . It has also been shown to suppress viral load significantly in hepatitis C virus-infected chimpanzees . MK-5172 is anticipated to be broadly active against multiple hepatitis C virus genotypes and clinically important resistance variants, making it highly suited for incorporation into newer all-oral regimens .
Mechanism of Action
MK-5172 exerts its effects by inhibiting the NS3/4A protease, an enzyme essential for the replication of the hepatitis C virus . The NS3/4A protease mediates the cleavage of the virally encoded polyprotein into mature proteins necessary for viral replication . By inhibiting this protease, MK-5172 effectively blocks the replication of the hepatitis C virus .
Comparison with Similar Compounds
MK-5172 is compared with other hepatitis C virus NS3/4A protease inhibitors such as vaniprevir, danoprevir, and telaprevir . Unlike these inhibitors, MK-5172 interacts in a unique conformation with the catalytic triad of the NS3/4A protease, which explains its retained potency against multi-drug-resistant variants . This unique binding mode makes MK-5172 a promising candidate for treating hepatitis C virus infections, especially those resistant to other protease inhibitors .
Properties
IUPAC Name |
8-fluoro-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERJBARKMJORGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441358 | |
| Record name | 3-Fluoroisatoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174463-53-7 | |
| Record name | 3-Fluoroisatoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Fluoroisatoic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI)](/img/structure/B65420.png)
![(5S,8S)-4-methylidene-8-propan-2-yl-1-azabicyclo[3.2.1]octane](/img/structure/B65421.png)




![3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B65441.png)

![Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate](/img/structure/B65443.png)


